
(2S)-1,2-dichlorobutane
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Overview
Description
(2S)-1,2-Dichlorobutane is a chiral organochlorine compound with the molecular formula C₄H₈Cl₂. Its IUPAC name is 1,2-dichlorobutane, and its stereochemical designation (2S) indicates the configuration of the chiral center at the second carbon atom . The compound consists of a four-carbon chain with chlorine atoms attached to the first and second carbons (Figure 1). Its CAS Registry Number is 616-21-7, and it is primarily used in research and development settings due to its reactivity and stereochemical properties .
Figure 1: Structure of this compound.
Cl–C₁–C₂(S)–C₃–C₄
|
Cl
The molecule exhibits optical activity due to its chiral center, making it distinct from non-chiral isomers like 1,1- or 1,4-dichlorobutane .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation of Butane: One common method to synthesize (2S)-1,2-dichlorobutane is through the halogenation of butane. This involves the reaction of butane with chlorine gas (Cl2) under ultraviolet light or heat to produce a mixture of chlorinated butanes. The reaction conditions typically include a temperature range of 50-100°C and a chlorine concentration of 1-5%.
Stereoselective Synthesis: Another method involves the stereoselective synthesis of this compound from chiral precursors. This can be achieved through the use of chiral catalysts or reagents that favor the formation of the (2S) isomer.
Industrial Production Methods:
Continuous Flow Reactors: In industrial settings, this compound can be produced using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the desired isomer.
Batch Reactors: Batch reactors are also used for the production of this compound, especially for smaller-scale production. The reaction conditions are carefully monitored to ensure the selective formation of the (2S) isomer.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (2S)-1,2-Dichlorobutane can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2-). These reactions typically occur under basic conditions.
Elimination Reactions: The compound can also undergo elimination reactions to form alkenes. For example, treatment with a strong base such as potassium tert-butoxide (KOtBu) can lead to the formation of 1-butene or 2-butene.
Oxidation Reactions: Oxidation of this compound can be achieved using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of chlorinated alcohols or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), ammonia (NH3).
Elimination: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products:
Substitution: 1,2-butanediol, 1,2-dicyanobutane, 1,2-diaminobutane.
Elimination: 1-butene, 2-butene.
Oxidation: 1,2-dichlorobutanol, 1,2-dichlorobutanone.
Scientific Research Applications
Chemistry:
Stereochemistry Studies: (2S)-1,2-Dichlorobutane is used as a model compound in stereochemistry studies to understand the behavior of chiral molecules in various chemical reactions.
Synthesis of Chiral Compounds: It serves as a precursor for the synthesis of other chiral compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Enzyme Inhibition Studies: The compound is used in studies to investigate the inhibition of enzymes that interact with chlorinated hydrocarbons.
Drug Development: It is explored as a potential intermediate in the synthesis of new drug candidates with chiral centers.
Industry:
Polymer Production: this compound is used in the production of certain polymers and resins that require chlorinated intermediates.
Solvent Applications: It is used as a solvent in various industrial processes due to its ability to dissolve a wide range of organic compounds.
Mechanism of Action
Molecular Targets and Pathways:
Nucleophilic Substitution: In nucleophilic substitution reactions, the chlorine atoms in (2S)-1,2-dichlorobutane act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds.
Elimination: During elimination reactions, the base abstracts a proton from the carbon adjacent to the chlorine atom, leading to the formation of a double bond and the release of a chloride ion.
Oxidation: In oxidation reactions, the compound undergoes the addition of oxygen atoms or the removal of hydrogen atoms, resulting in the formation of oxidized products such as alcohols or ketones.
Comparison with Similar Compounds
Comparison with Similar Dichlorobutane Isomers
Structural Isomers of C₄H₈Cl₂
The dichlorobutane structural isomers differ in chlorine substitution patterns, leading to variations in physical properties, reactivity, and stereochemistry. Key isomers include:
*Relative reactivity based on radical chlorination of 1-chlorobutane .
Stereochemical Considerations
- (2S)-1,2-Dichlorobutane is chiral, with a specific optical rotation determined by its configuration. In contrast, 1,3-dichlorobutane has two stereogenic centers but may exhibit internal compensation in certain conformers, reducing net optical activity .
- 2,3-Dichlorobutane exists as enantiomers (e.g., (2R,3S) and (2S,3R)), but rapid interconversion of conformers can render the molecule achiral overall .
Q & A
Q. Basic: What synthetic methods are used to produce (2S)-1,2-dichlorobutane, and how do reaction conditions influence its stereochemical purity?
Methodological Answer:
this compound is synthesized via radical chlorination of 1-chlorobutane using sulfuryl chloride (SO₂Cl₂) under UV light. The reaction generates four dichlorobutane isomers, with 1,2-dichlorobutane being chiral ( ). Key factors include:
- Temperature and Light Intensity: Higher UV intensity accelerates radical formation but may reduce stereoselectivity.
- Hydrogen Reactivity: Secondary hydrogens (C2 and C3) are more reactive than primary (C1 and C4), favoring 1,2- and 1,3-dichlorobutane ( ).
- Enantiomeric Separation: Standard chiral GC or HPLC columns are required to isolate the (2S) enantiomer, as enantiomers share identical physical properties (e.g., boiling points) (Inferred from general practice; not explicitly covered in evidence).
Properties
IUPAC Name |
(2S)-1,2-dichlorobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2/c1-2-4(6)3-5/h4H,2-3H2,1H3/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBOTZNYFQWRHU-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CCl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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